Monosodium Citrate
Description
Nomenclature and Chemical Identity in Research
In scientific literature and research, precise identification of a chemical compound is paramount. Monosodium citrate (B86180) is known by several synonyms, including sodium dihydrogen citrate, sodium citrate monobasic, and natrium citricum acidulatum. wikipedia.orgnih.gov Its chemical formula is C₆H₇NaO₇. jungbunzlauer.com The compound is typically supplied as a white, odorless, crystalline powder that is freely soluble in water but practically insoluble in ethanol. jungbunzlauer.commubychem.comwangpharmachem.com
Below is a data table detailing the key chemical identifiers and properties of monosodium citrate.
| Identifier/Property | Value |
| IUPAC Name | sodium;3-carboxy-3,5-dihydroxy-5-oxopentanoate nih.gov |
| Chemical Formula | C₆H₇NaO₇ jungbunzlauer.com |
| Molecular Weight | 214.105 g/mol wikipedia.orgwebqc.org |
| CAS Number | 18996-35-5 jungbunzlauer.comchemsrc.com |
| EC Number | 242-734-6 wikipedia.orgxitrical.com |
| PubChem CID | 23666341 nih.gov |
| Physical Form | White crystalline powder jungbunzlauer.comxitrical.com |
| pH (in solution) | 3.5 - 3.8 (10% aqueous solution) xitrical.com |
| Melting Point | 212 °C (414 °F; 485 K) wikipedia.org |
| Solubility in water | Highly soluble wikipedia.orgatamanchemicals.com |
| Solubility in ethanol | Practically insoluble wikipedia.orgatamanchemicals.com |
This table provides a summary of the key physicochemical properties of this compound based on available scientific data.
Historical Perspective of this compound in Scientific Discovery
The scientific history of this compound is intrinsically linked to the discovery of its parent compound, citric acid, and its central role in metabolism. The foundation was laid in the 1930s through the work of Albert Szent-Györgyi on oxidative reactions in pigeon breast muscle, for which he received a Nobel Prize in 1937. wikipedia.org
The pivotal breakthrough came in 1937 when Sir Hans Adolf Krebs elucidated the series of biochemical reactions now known as the citric acid cycle (or Krebs cycle). nih.govbritannica.comunacademy.com This discovery, for which Krebs was awarded the Nobel Prize in Physiology or Medicine in 1953, identified citrate as a key intermediate in the process by which all aerobic organisms generate energy. nih.govbritannica.comanimalresearch.info The cycle describes how acetyl-CoA condenses with oxaloacetate to form citrate, which is then consumed and regenerated through a series of steps, releasing energy. wikipedia.orgnih.gov
Following the establishment of citrate's biological importance, its various salts, including this compound, were synthesized and investigated. This compound is prepared by the partial neutralization of citric acid. wikipedia.orgfoodcom.pl Further research, such as the work by Dickens in 1941, highlighted the significant presence of citrate in mineralized tissues, revealing that approximately 90% of the body's citrate is stored in bone. nih.gov The development of methods to produce specific citrate salts allowed researchers to utilize their unique properties, such as buffering and chelation, in a wide range of scientific applications. atamanchemicals.comatomscientific.com
Significance and Ubiquitous Presence in Biological Systems and Research
This compound's significance stems from the fundamental role of the citrate ion in biology and its utility as a chemical reagent in research.
In Biological Systems: Citrate is a central molecule in the metabolism of virtually all aerobic organisms. wikipedia.org It is the first intermediate of the citric acid cycle, a key metabolic pathway that results in the oxidation of carbohydrates, fats, and proteins to produce chemical energy in the form of adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov Beyond its role in energy production, citrate is a critical metabolic link. When cellular energy levels are high, citrate can be transported from the mitochondria into the cytoplasm. nih.govwikipedia.org In the cytoplasm, it serves two major functions:
It is cleaved to provide acetyl-CoA, the primary building block for fatty acid synthesis. wikipedia.orgfrontiersin.org
It acts as an allosteric regulator of key enzymes, such as inhibiting phosphofructokinase, a rate-limiting enzyme in glycolysis, thereby controlling metabolic flux. wikipedia.orgfrontiersin.org
Citrate is also a vital component of bone, where it is believed to help regulate the size of apatite crystals. wikipedia.org
In Scientific Research: The specific properties of this compound make it a valuable tool in various research contexts. Its ability to act as a buffering agent is crucial for maintaining a stable pH in laboratory experiments, particularly in biochemical and biological research where pH can significantly impact results. atomscientific.comlohtragon.com One of its most well-known applications is as an anticoagulant for donated and stored blood for laboratory analysis. atamanchemicals.comatamanchemicals.com It functions by chelating calcium ions, which are essential for the blood coagulation cascade, thus preventing clotting. patsnap.com
The table below summarizes key research applications of this compound.
| Research Application | Mechanism/Function |
| Buffering Agent | Maintains stable pH in solutions for enzyme assays, cell cultures, and other biochemical reactions. atomscientific.comlohtragon.com |
| Anticoagulation | Prevents blood clotting in samples by chelating calcium ions, essential for laboratory hematology. atomscientific.compatsnap.com |
| Chelating Agent | Binds with metal ions to prevent their interference in chemical reactions and processes. lohtragon.comfiveable.me |
| Reagent in Formulations | Used in the preparation of effervescent formulations and other reagents for laboratory use. atomscientific.com |
This table outlines the primary uses of this compound in a research context, highlighting its functional roles.
Structure
2D Structure
Properties
IUPAC Name |
sodium;3-carboxy-3,5-dihydroxy-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPKGOGLCKPRLZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaC6H7O7, C6H7NaO7 | |
| Record name | monosodium citrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Monosodium_citrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872904 | |
| Record name | Monosodium citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Crystalline white powder or colourless crystals, White odorless solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | MONOSODIUM CITRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Monosodium dihydrogen citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
18996-35-5 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monosodium citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.834 | |
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Synthesis and Manufacturing Methodologies for Research Grade Monosodium Citrate
Chemical Synthesis Pathways for Monosodium Citrate (B86180)
The synthesis of research-grade monosodium citrate is typically achieved through precise chemical reactions that allow for high degrees of purity and control over the final product's form.
The most direct and widely employed method for synthesizing this compound is the neutralization of citric acid with a high-purity sodium source, such as sodium hydroxide (B78521) (NaOH). asianpubs.org This acid-base reaction is stoichiometric, involving the reaction of one mole of citric acid with one mole of sodium hydroxide. chemicals.co.uk
The balanced chemical equation for this reaction is: C₆H₈O₇ + NaOH → C₆H₇NaO₇ + H₂O chemicals.co.uk
This reaction is exothermic, and therefore, temperature control is a critical parameter. To prevent the thermal degradation of citric acid into byproducts like aconitic acid, the reaction temperature is typically maintained below 80°C through cooling. The process involves combining an aqueous solution of citric acid with a carefully measured amount of sodium hydroxide solution in a suitable reactor.
| Parameter | Typical Range/Condition | Rationale |
|---|---|---|
| Reactants | High-purity citric acid, High-purity sodium hydroxide | Ensures the final product is free from unwanted impurities. |
| Stoichiometry | 1:1 molar ratio (Citric Acid:NaOH) | To specifically form the monosodium salt. |
| Temperature | < 80°C | Prevents thermal degradation of citric acid. |
| Solvent | Water | Facilitates the reaction and subsequent crystallization. |
This compound is specifically an acid salt, meaning only one of the three carboxylic acid groups of citric acid has been neutralized. jungbunzlauer.com Achieving this specific form requires careful control of the neutralization process. Partial neutralization is the key technique, where a deficit of the base is used relative to the total number of acidic protons in citric acid. atamanchemicals.com
Besides sodium hydroxide, other high-purity sodium sources like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can also be used for the neutralization. jove.com The reaction with sodium bicarbonate, for instance, proceeds as follows:
C₆H₈O₇ + NaHCO₃ → C₆H₇NaO₇ + H₂O + CO₂
This method produces carbon dioxide gas, which requires proper venting to prevent pressure buildup. chemicals.co.uk The choice of the neutralizing agent can influence the reaction kinetics and the final product's characteristics. By carefully controlling the stoichiometry, it is possible to selectively produce this compound, as further addition of the base would lead to the formation of disodium (B8443419) and trisodium (B8492382) citrate. chemicals.co.ukwikipedia.org
Neutralization of Citric Acid with Sodium Hydroxide
Industrial-Scale Production Methods and Their Impact on Research Material Purity
The quality of research-grade this compound is intrinsically linked to the purity of its precursor, citric acid, which is predominantly produced on an industrial scale through biotechnological fermentation processes.
The vast majority of the world's citric acid is produced via submerged fermentation using specific strains of the fungus Aspergillus niger. nih.govmdpi.com This microorganism is highly efficient at converting various sugar-based feedstocks into citric acid. coppjournal.org Common substrates include sucrose, molasses, and other starch-based media. rochester.eduresearchgate.net It is estimated that approximately 80% of global citric acid production is achieved through submerged fermentation. chembk.com
The purity of the raw materials used in the fermentation broth is crucial, as impurities can be carried through to the final citric acid product. For instance, beet molasses is often preferred over cane molasses due to its lower content of trace metals, which can inhibit the fermentation process and contaminate the product. rochester.edu The fermentation conditions, such as pH, temperature, and aeration, are tightly controlled to maximize the yield and purity of the citric acid produced. nih.gov Any impurities in the initial citric acid will directly impact the quality of the subsequently synthesized research-grade this compound.
| Fermentation Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Submerged Fermentation (SmF) | Microorganism is grown in a liquid nutrient broth within a bioreactor. | High yield, lower contamination risk, high level of automation. coppjournal.org | Higher energy costs, more complex equipment. |
| Surface Fermentation | Microorganism grows as a mycelial mat on the surface of a liquid medium in shallow trays. | Lower energy costs, simpler operation. | Higher risk of contamination, longer fermentation time, lower productivity. mdpi.com |
| Solid-State Fermentation (SSF) | Microorganism is grown on a solid substrate with limited free water. researchgate.net | Can use agro-industrial residues, lower water usage. | Difficult to control temperature and moisture, lower yields typically. |
Following the neutralization reaction, the aqueous solution of this compound must be converted into a stable, solid form. Crystallization and spray drying are the two primary industrial methods used for this purpose. jungbunzlauer.comatamanchemicals.com
Crystallization is a widely used technique for purifying solid compounds. byjus.com The process involves creating a supersaturated solution of this compound and then allowing it to cool. As the temperature decreases, the solubility of the this compound reduces, leading to the formation of crystals. jove.com Impurities tend to remain dissolved in the mother liquor, thus separating them from the desired product. The rate of cooling is a critical factor; slow cooling generally promotes the growth of larger, purer crystals. The resulting crystals are then separated from the liquid via centrifugation or filtration and subsequently dried.
Spray drying is an alternative method where the this compound solution is atomized into a hot gas stream. jungbunzlauer.com The water rapidly evaporates, leaving behind a fine, powdered product. This technique is very fast and produces a product with a uniform particle size. The choice between crystallization and spray drying can depend on the desired physical properties of the final product, such as particle size and flowability. Both methods, when properly controlled, are effective in producing high-purity this compound.
Fermentation Processes (e.g., Aspergillus niger with Sugar Stocks)
Advanced Purification and Characterization Techniques for Research Applications
To meet the stringent requirements of research applications, this compound must be of exceptionally high purity, often exceeding the standards of food or technical grades. labmanager.comalliancechemical.com This necessitates the use of advanced purification and characterization techniques.
Advanced purification methods beyond standard crystallization may be employed. These can include:
Recrystallization: A process where the crystallized product is redissolved in a minimal amount of hot solvent and then re-crystallized. byjus.comreachemchemicals.com This step can be repeated to remove even trace impurities.
Ion-Exchange Chromatography: This technique is highly effective for removing ionic impurities. The this compound solution is passed through a column containing an ion-exchange resin, which selectively adsorbs contaminants, allowing the purified product to pass through. researchgate.net
Membrane Purification: Techniques like nanofiltration can be used to separate this compound from smaller impurities or water molecules based on size exclusion. google.com
Activated Carbon Treatment: To remove colored or organic impurities, the solution can be treated with activated carbon, which adsorbs these contaminants, followed by filtration.
Once purified, the research-grade this compound must be rigorously characterized to verify its identity, purity, and structure. A suite of analytical methods is employed for this purpose:
| Technique | Information Provided | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the citrate content and detects any organic impurities. | |
| Spectroscopy (UV-Vis, FTIR, THz) | Confirms the chemical structure and functional groups. UV-Vis can be used for quantitative analysis, while FTIR provides a molecular fingerprint. Terahertz spectroscopy can study spectral characteristics. |
Through the careful application of these advanced purification and characterization techniques, manufacturers can produce and certify this compound that meets the high-purity standards required for demanding research applications.
Molecular Mechanisms and Biological Interactions of Monosodium Citrate
Chelation Dynamics of Monosodium Citrate (B86180) with Metal Ions
Chelation is a fundamental process where a single molecule, the chelating agent, binds to a central metal ion at multiple points, forming a stable, ring-like structure called a chelate. mdpi.com Monosodium citrate, possessing carboxyl and hydroxyl groups, is an effective chelating agent for various metal ions. mmu.ac.uk
Specificity and Affinity in Chelation Processes
The interaction between citrate and metal ions can be quite complex, leading to the formation of various mono- and polynuclear complexes. researchgate.net The specific nature of the metal-citrate complex formed depends on factors such as the pH of the solution and the ratio of citrate to the metal ion. researchgate.net For example, with iron, a 1:1 citrate to metal ion complex is formed at a pH of about 3, while with copper, this occurs at a pH of 6 to 7. researchgate.net
Table 1: Examples of Metal Ions Chelated by Citrate This table is generated based on information about citrates in general, as specific data for this compound was limited in the search results.
| Metal Ion | Type | Significance of Chelation |
|---|---|---|
| Calcium (Ca²⁺) | Divalent | Prevention of blood coagulation, disruption of tight junctions in cells. patsnap.comcitribel.commdpi.com |
| Magnesium (Mg²⁺) | Divalent | Sequestration in various industrial and biological applications. nih.govjungbunzlauer.com |
| Iron (Fe²⁺/Fe³⁺) | Divalent/Trivalent | Inhibition of oxidative processes, formation of stable complexes. nih.govresearchgate.net |
| Copper (Cu²⁺) | Divalent | Formation of stable complexes, relevant in enzymatic reactions. researchgate.net |
| Zinc (Zn²⁺) | Divalent | Inhibition of zinc-dependent peptidases. nih.govmdpi.com |
| Lead (Pb²⁺) | Divalent | Formation of stable complexes, potential for detoxification. researchgate.net |
Impact of Chelation on Biochemical Pathways
The chelation of metal ions by this compound has significant repercussions for various biochemical pathways. A primary example is its anticoagulant effect, achieved by chelating calcium ions (Ca²⁺) essential for the blood coagulation cascade. patsnap.comdrugbank.com By binding to Ca²⁺, citrate prevents the activation of several clotting factors, thereby inhibiting the formation of blood clots. drugbank.com
Furthermore, citrate's ability to chelate divalent cations can influence enzyme activity. Many enzymes require metal ions as cofactors for their catalytic function. By sequestering these ions, citrate can modulate or inhibit the activity of such enzymes. mdpi.com For instance, citrates can inhibit the activity of zinc-dependent peptidases like carboxypeptidase A and leucine (B10760876) aminopeptidase. mdpi.com Conversely, this chelation can also be protective. By binding to metal ions like iron, citrate can prevent them from participating in redox reactions that generate harmful free radicals, thus acting as an antioxidant. citribel.com
In the context of cellular metabolism, intracellular citrate levels play a regulatory role. Citrate is a known allosteric inhibitor of phosphofructokinase-1 (PFK1), a key rate-limiting enzyme in glycolysis. nih.govnih.gov It also acts as an allosteric activator of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the initial step in fatty acid synthesis. nih.gov Therefore, fluctuations in citrate concentration can shift the balance between energy production (glycolysis) and storage (fatty acid synthesis). nih.gov
Buffering Capacity and pH Modulation in Biological and Chemical Systems
This compound is an effective buffering agent, capable of resisting changes in pH in a solution. atamanchemicals.com This property is crucial for maintaining the stability of many biological and chemical systems. patsnap.com
Mechanisms of pH Stabilization by this compound
A buffer system typically consists of a weak acid and its conjugate base. promega.co.uk this compound, being the salt of a weak acid (citric acid), can act as a component of a buffer system. promega.co.uk In solution, citrate ions (C₆H₅O₇³⁻) can neutralize excess hydrogen ions (H⁺) or hydroxide (B78521) ions (OH⁻), thereby stabilizing the pH. patsnap.com The effective buffering range for a citric acid-sodium citrate buffer is typically between pH 3.0 and 6.2. aatbio.com This is because citric acid is a triprotic acid, with three pKa values, allowing it to buffer over a relatively wide pH range. The pH of a solution of this compound itself is slightly acidic, typically in the range of 3.5 to 3.8 for a 10% aqueous solution. xitrical.com
Influence on Enzyme Activity and Protein Stability
The pH of the surrounding environment is critical for the structure and function of proteins, including enzymes. Even minor deviations from the optimal pH can lead to a loss of activity or denaturation. By maintaining a stable pH, this compound helps to preserve the native conformation and functionality of proteins. patsnap.com
Research has shown that this compound can protect the secondary structure of proteins like bovine serum albumin (BSA) and bovine immunoglobulin G (IgG) from perturbations induced by processes like freeze-drying. researchgate.net This stabilization is thought to occur through direct interaction with the protein, substituting for water molecules that are essential for maintaining conformational integrity. researchgate.net The carboxylic acid salts are believed to provide rigid hydrogen bonds and electrostatic interactions that contribute to the stability of the amorphous solid state of the protein. researchgate.net However, the effect of citrate buffers on enzyme stability can be complex and enzyme-specific. For instance, the stability of hydroxynitrile lyase was found to decrease in a citrate buffer compared to a phosphate (B84403) buffer at the same pH. amazonaws.com
Interaction with Cellular and Subcellular Components
This compound can interact with various cellular and subcellular components, leading to a range of biological effects. One notable interaction is with cellular membranes. By chelating calcium ions, citrates can disrupt the integrity of tight junctions between cells, which can increase the paracellular absorption of certain molecules. mdpi.com This effect is particularly relevant in enhancing the permeability of intestinal and buccal mucosa. citribel.com
At the subcellular level, citrate is a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production. nih.gov The transport of citrate across the mitochondrial membrane is a tightly regulated process that links carbohydrate metabolism with fatty acid synthesis. nih.gov
Furthermore, studies have indicated that citrate can influence cellular signaling pathways. For example, high concentrations of citrate have been shown to inhibit the insulin-like growth factor-1 receptor (IGF-1R) pathway and activate PTEN, a key phosphatase that inhibits the PI3K/Akt pathway, both of which are important in cell growth and proliferation. nih.gov There is also evidence that citrate can have anti-inflammatory and antioxidant effects by modulating redox signaling pathways and upregulating free radical scavenging proteins. nih.gov Research on human keratinocyte (HaCaT) cells has shown that this compound can induce apoptosis and cause cell cycle arrest at the G2/M and S phases. medchemexpress.com It was also observed to increase the expression of several pro-apoptotic proteins while decreasing the expression of anti-apoptotic proteins. medchemexpress.com
Membrane Transport Mechanisms of Citrate Ions
The movement of citrate ions across cellular membranes is a critical process, governed by specialized transport proteins that ensure its availability in different cellular compartments. This transport is primarily managed by two key families of transporters: one located in the plasma membrane and the other in the inner mitochondrial membrane.
Extracellular citrate can be imported into the cell across the plasma membrane by a group of proteins known as plasma membrane citrate transporters (PMCTs). nih.gov A key member of this group is the Na+-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene. mdpi.comresearchgate.netnih.govbiorxiv.orgnih.gov This transporter facilitates the active uptake of citrate into cells, a process driven by the sodium ion gradient. mdpi.comnih.govontosight.aiontosight.ainih.gov The stoichiometry of human SLC13A5 is 4 Na+ ions for every one citrate ion (citrate³⁻), making it an electrogenic process. mdpi.comnih.gov SLC13A5 is predominantly expressed in the liver, with lower levels found in the brain and testes. mdpi.comnih.govnih.govopnme.com In the liver, it is located on the sinusoidal membrane of hepatocytes, where it captures circulating citrate from the blood. mdpi.com
Once inside the cell, or after being synthesized within the mitochondria, citrate's movement between the mitochondrial matrix and the cytoplasm is mediated by the mitochondrial citrate transport protein (CTP), also known as the citrate carrier (CIC) or SLC25A1. nih.govmdpi.comwikipedia.orgnih.govfrontiersin.orgresearchgate.net This transporter is embedded in the inner mitochondrial membrane, which is otherwise impermeable to citrate. wikipedia.orgwikipedia.org The CTP catalyzes an electroneutral, obligatory exchange, typically exporting citrate from the mitochondrial matrix into the cytoplasm in exchange for a dicarboxylate, most commonly malate (B86768). mdpi.comwikipedia.orgnih.govfrontiersin.org This process is a form of facilitated diffusion. nih.gov High levels of CTP are found in the liver, pancreas, and kidney. wikipedia.org
The distinct mechanisms and locations of these transporters underscore the tightly regulated distribution of citrate within and between cells, reflecting its central role in metabolic processes.
Table 1: Major Citrate Transporters
| Transporter Name | Gene | Location | Transport Mechanism | Function | Key Tissues |
|---|---|---|---|---|---|
| Na+-coupled Citrate Transporter (NaCT) | SLC13A5 | Plasma Membrane | Secondary Active Transport (Na+-coupled symport) | Imports extracellular citrate into the cytoplasm. nih.govmdpi.comresearchgate.net | Liver, Brain, Testes mdpi.comnih.govnih.govopnme.com |
| Mitochondrial Citrate Transport Protein (CTP/CIC) | SLC25A1 | Inner Mitochondrial Membrane | Facilitated Diffusion (Citrate-Malate Antiport) | Exports mitochondrial citrate to the cytoplasm in exchange for malate. mdpi.comwikipedia.orgnih.gov | Liver, Pancreas, Kidney wikipedia.org |
Intracellular Fate and Metabolism of Citrate
Once in the cytoplasm, either from mitochondrial export or plasma membrane import, citrate serves as a critical signaling molecule and a central metabolic intermediate, linking carbohydrate metabolism with fatty acid synthesis. biorxiv.orgfrontiersin.orgnih.gov
A primary fate of cytosolic citrate is its cleavage by the enzyme ATP-citrate lyase (ACLY). mdpi.comfrontiersin.orgnih.gov This reaction consumes ATP to break down citrate into acetyl-CoA and oxaloacetate. nih.govnih.govumich.edumdpi.comwikipedia.orglibretexts.orgbiorxiv.org The acetyl-CoA produced is the fundamental building block for the de novo synthesis of fatty acids and cholesterol. nih.govnih.govfrontiersin.orgumich.eduwikipedia.orglibretexts.orgtandfonline.comyoutube.com This positions citrate as a key precursor for lipogenesis. The oxaloacetate generated can be converted to malate and then pyruvate (B1213749), a process that also generates NADPH, a reducing equivalent required for fatty acid synthesis. libretexts.org
Beyond its role as a biosynthetic precursor, cytosolic citrate is a key allosteric regulator of metabolism. High levels of citrate act as a feedback inhibitor of glycolysis by directly inhibiting phosphofructokinase-1 (PFK-1) and phosphofructokinase-2 (PFK-2), which are key rate-limiting enzymes of the pathway. nih.govnih.govfrontiersin.orgnih.govnih.govmdpi.comvaia.com This inhibition signals that the cell has an adequate energy supply, thus slowing down the breakdown of glucose. vaia.com Conversely, citrate activates fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. frontiersin.orgnih.govnih.govmdpi.com
Within the mitochondria, citrate is a central intermediate of the Krebs cycle (also known as the citric acid cycle or TCA cycle). frontiersin.orgnih.govnih.govwikipedia.orgvetbact.orgbyjus.com It is formed in the first step of the cycle through the condensation of acetyl-CoA and oxaloacetate, a reaction catalyzed by citrate synthase. frontiersin.orgvetbact.orgbyjus.comlibretexts.org The cycle then proceeds to oxidize citrate, ultimately regenerating oxaloacetate and producing ATP, as well as the reducing equivalents NADH and FADH₂, which fuel the electron transport chain for further ATP production. wikipedia.org
Recent research has also highlighted other roles for citrate. The acetyl-CoA derived from cytosolic citrate is essential for histone acetylation, an epigenetic modification that regulates gene expression. frontiersin.orgmdpi.combiorxiv.org Furthermore, citrate can be converted to cis-aconitate, which is a precursor for itaconate, a molecule with anti-inflammatory and antimicrobial properties produced in immune cells like macrophages. frontiersin.orgnih.gov
Table 2: Key Metabolic Roles of Intracellular Citrate
| Metabolic Pathway | Role of Citrate | Key Enzyme(s) Involved | Cellular Compartment | Outcome |
|---|---|---|---|---|
| Fatty Acid & Cholesterol Synthesis | Precursor | ATP-citrate lyase (ACLY) | Cytosol | Provides acetyl-CoA for lipogenesis. frontiersin.orgumich.eduwikipedia.orglibretexts.org |
| Glycolysis Regulation | Allosteric Inhibitor | Phosphofructokinase-1 (PFK-1), Phosphofructokinase-2 (PFK-2) | Cytosol | Inhibits glucose breakdown when energy is abundant. frontiersin.orgnih.govmdpi.com |
| Gluconeogenesis Regulation | Allosteric Activator | Fructose-1,6-bisphosphatase (FBPase1) | Cytosol | Stimulates glucose synthesis. frontiersin.orgnih.govnih.gov |
| Krebs Cycle (TCA Cycle) | Intermediate | Citrate synthase, Aconitase, Isocitrate dehydrogenase | Mitochondria | Central to cellular respiration and ATP production. frontiersin.orgnih.govwikipedia.org |
| Histone Acetylation | Precursor | ATP-citrate lyase (ACLY) | Cytosol/Nucleus | Provides acetyl-CoA for epigenetic modifications. frontiersin.orgmdpi.combiorxiv.org |
Biomedical and Pharmaceutical Research Applications of Monosodium Citrate
Anticoagulant Research and Mechanisms
Monosodium citrate (B86180) is widely utilized as an anticoagulant, particularly for the preservation of donated blood and in laboratory settings to prevent clotting in blood samples. atamanchemicals.comwikipedia.orgwikipedia.org Its anticoagulant effect is central to its application in various research models and clinical procedures.
Chelation of Calcium Ions in Coagulation Cascade Inhibition
The primary mechanism by which monosodium citrate exerts its anticoagulant effect is through the chelation of calcium ions (Ca²⁺). atamanchemicals.compatsnap.comdrugbank.com The coagulation cascade, a series of enzymatic reactions leading to the formation of a blood clot, is critically dependent on the presence of free calcium ions. echemi.comresearchgate.net Citrate ions, dissociated from this compound in an aqueous solution, bind to calcium ions to form stable calcium citrate complexes. atamanchemicals.comdrugbank.comatamanchemicals.com This process effectively reduces the concentration of available ionized calcium in the blood to levels below the threshold required for coagulation, which is generally considered to be less than 0.25-0.33 mmol/L. researchgate.net By sequestering calcium ions, citrate prevents the activation of several key clotting factors, thereby inhibiting the entire coagulation cascade. drugbank.comechemi.com
Comparative Studies with Other Anticoagulants (e.g., Trisodium (B8492382) Citrate, EDTA)
In the realm of anticoagulant research, this compound is often compared with other agents like trisodium citrate and ethylenediaminetetraacetic acid (EDTA).
This compound vs. Trisodium Citrate: Both monosodium and trisodium citrate function as anticoagulants through the same fundamental mechanism of calcium chelation. echemi.com The anticoagulant efficacy is dependent on the concentration of the citrate ion. echemi.com However, there are subtle differences in their properties. Trisodium citrate is also commonly used in blood collection tubes and for anticoagulation during apheresis procedures. wikipedia.orgatamanchemicals.com Some studies suggest that trisodium citrate is a preferred anticoagulant and diluent in certain laboratory tests compared to EDTA or heparin. researchgate.net
This compound vs. EDTA: EDTA is another potent calcium chelator used as an anticoagulant in hematological studies. differencebetween.com The key difference lies in their suitability for specific tests; EDTA is often favored for hematologic tests as it better preserves the morphology of blood cells, while citrate is preferred for coagulation studies because clotting factors V and VIII are more stable in its presence. differencebetween.com However, some research indicates that platelet counts in blood samples collected with citrate can be lower than those collected with EDTA. nih.gov In cases of EDTA-dependent pseudothrombocytopenia (a phenomenon where platelet clumping occurs in the presence of EDTA, leading to a falsely low platelet count), switching to a citrate-based anticoagulant can sometimes resolve the issue. ayubmed.edu.pk
Comparative Overview of Anticoagulants
| Anticoagulant | Primary Mechanism | Key Research Applications | Notes |
|---|---|---|---|
| This compound | Chelation of Calcium Ions | Blood storage, apheresis, coagulation studies | Maintains stability of certain clotting factors. differencebetween.com |
| Trisodium Citrate | Chelation of Calcium Ions | Blood collection tubes, apheresis, laboratory diagnostics | Often used interchangeably with this compound. echemi.com |
| EDTA | Chelation of Calcium Ions | Hematological cell counts and morphology | Better preserves blood cell integrity for analysis. differencebetween.com |
Applications in Blood Storage and Apheresis Research
This compound plays a crucial role in the preservation of blood products for transfusion and in apheresis procedures. atamanchemicals.comwikipedia.org Apheresis is a medical technology in which the blood of a donor or patient is passed through an apparatus that separates out one or more particular constituents of blood, and the remainder is returned to the circulation. nih.gov
In blood storage, citrate-based anticoagulant solutions, often in combination with other substances like dextrose and phosphate (B84403), help maintain the viability and function of red blood cells and prevent coagulation during storage. notifylibrary.org Recent research has explored the role of citrate in platelet additive solutions (PAS) for the extended cold storage of platelets. One study found that the presence of sodium citrate in PAS may be an important factor for maintaining platelet quality during prolonged refrigeration. nih.gov
During apheresis, citrate is infused into the extracorporeal circuit to prevent clotting within the machine's tubing. wikipedia.org The anticoagulant effect is localized to the circuit, and the citrated blood is returned to the individual, where the citrate is rapidly metabolized by the liver. drugbank.com Research in this area focuses on optimizing citrate concentrations to ensure effective anticoagulation within the circuit while minimizing systemic effects in the donor or patient. researchgate.net
Renal Physiology and Nephrolithiasis Research
This compound is also a subject of investigation in the context of renal physiology, particularly for its role in urinary alkalinization and the prevention of kidney stone formation (nephrolithiasis). atamanchemicals.comwikipedia.org
Mechanisms of Urinary Alkalinization by this compound
Upon absorption, this compound is metabolized in the body to bicarbonate ions. atamanchemicals.comdrugbank.com This metabolic conversion results in an increased plasma bicarbonate concentration, which acts as a buffer against excess hydrogen ions, leading to a rise in blood pH. atamanchemicals.com The kidneys respond to this systemic alkaline load by increasing the urinary excretion of bicarbonate. atamanchemicals.comatamanchemicals.com This process effectively raises the urinary pH, a phenomenon known as urinary alkalinization. atamanchemicals.comdrugbank.com Research has shown that oral administration of citrate can lead to a sustained increase in urinary pH. nih.gov Studies have also indicated that this compound therapy appears to increase urinary citrate levels primarily by altering the renal handling of citrate, rather than by increasing the filtered load of citrate. atamanchemicals.com
Inhibition of Calcium Oxalate (B1200264) and Calcium Phosphate Crystal Formation and Aggregation
The formation of kidney stones is often associated with the crystallization of mineral salts in the urine, with calcium oxalate and calcium phosphate being the most common components. nih.gov Citrate in the urine is a known inhibitor of the formation and growth of these crystals. imrpress.commj-med-u-tokai.com
Inhibition of Calcium Oxalate Crystallization: Citrate interferes with the formation of calcium oxalate stones through multiple mechanisms. It forms soluble complexes with calcium in the urine, which reduces the concentration of free calcium ions available to bind with oxalate, thereby lowering the urinary supersaturation of calcium oxalate. imrpress.commj-med-u-tokai.com Furthermore, research suggests that citrate can directly inhibit the nucleation, growth, and aggregation of calcium oxalate crystals. imrpress.comnih.govresearchgate.net Studies using atomic force microscopy have shown that citrate can interact with specific faces of calcium oxalate monohydrate (COM) crystals, thereby modulating their growth. nih.gov Citrate has also been shown to inhibit the heterogeneous nucleation of calcium oxalate induced by monosodium urate crystals. nih.govmj-med-u-tokai.com
Inhibition of Calcium Phosphate Crystallization: Similar to its effect on calcium oxalate, citrate also inhibits the formation of calcium phosphate crystals. imrpress.comcambridge.org It reduces the urinary saturation of calcium phosphate by complexing with calcium ions. imrpress.com Experimental studies have demonstrated that the presence of citrate has a pronounced inhibitory effect on the crystallization of calcium phosphates, resulting in smaller particle sizes and modified crystal morphology. cambridge.org Research has also shown that raising urinary citrate levels can significantly reduce the formation of calcium phosphate crystals in whole urine. karger.com The stabilization of hydroxylapatite (a form of calcium phosphate) precursors by citrate is another area of active investigation, with implications for understanding biomineralization processes beyond just kidney stone formation. acs.org
Mechanisms of this compound in Nephrolithiasis Inhibition
| Mechanism | Effect on Calcium Oxalate | Effect on Calcium Phosphate | Supporting Evidence |
|---|---|---|---|
| Urinary Alkalinization | Reduces supersaturation of uric acid, which can act as a nidus for calcium oxalate stones. | Increases the solubility of calcium phosphate. | atamanchemicals.comnih.gov |
| Calcium Chelation | Forms soluble complexes with calcium, reducing free calcium available to bind with oxalate. | Forms soluble complexes with calcium, reducing free calcium available to bind with phosphate. | imrpress.commj-med-u-tokai.com |
| Direct Crystal Inhibition | Inhibits nucleation, growth, and aggregation of crystals. nih.govresearchgate.net | Inhibits nucleation and growth of crystals. cambridge.orgkarger.com | nih.govresearchgate.netcambridge.orgkarger.com |
Role in Modulating Urinary Stone Inhibitors and Promoters
This compound is a subject of research for its capacity to influence the delicate balance between factors that promote and inhibit the formation of kidney stones. The administration of citrate, through compounds like this compound, is believed to impact key urinary molecules involved in nephrolithiasis.
A primary focus of this research is the interaction with urinary macromolecules that function as crystallization inhibitors. Citrate is recognized as one of the most significant low-molecular-weight inhibitors of calcium oxalate (CaOx) crystal nucleation and growth. mj-med-u-tokai.com It achieves this by forming soluble complexes with calcium in the urine, which reduces the saturation of stone-forming salts like calcium oxalate and calcium phosphate. mj-med-u-tokai.comimrpress.comnih.gov This action also inhibits the aggregation of crystals, a critical step in stone formation. mj-med-u-tokai.comimrpress.com
Furthermore, citrate appears to play a crucial role in the function of Tamm-Horsfall protein (THP), also known as uromodulin, the most abundant protein in urine and a known modulator of stone formation. imrpress.comtexaschildrens.org Research suggests that THP's effect—whether it promotes or inhibits crystal aggregation—can depend on the presence of citrate. imrpress.com In the presence of citrate, THP has been observed to have an inhibitory effect on calcium oxalate aggregation. imrpress.com Studies have also noted that patients with calcium oxalate stones often have decreased levels of both THP and citrate in their urine, suggesting a potential tubular dysfunction. nih.gov
Monosodium urate is another factor that can promote the formation of calcium oxalate stones through a process called heterogeneous nucleation. mj-med-u-tokai.comimrpress.comtexaschildrens.org Research has shown that citrate can inhibit this process, further highlighting its role in preventing stone formation. mj-med-u-tokai.comimrpress.com
Clinical Efficacy Studies in Nephrolithiasis Prevention and Treatment
Clinical studies have investigated the effectiveness of citrate salts, including this compound, in the prevention and treatment of kidney stones, particularly those composed of calcium and uric acid. atamanchemicals.commedcraveonline.com The main goal of oral citrate therapy is to increase urinary citrate levels and pH. imrpress.comnih.gov This therapeutic approach is especially relevant for patients with hypocitraturia (low urinary citrate), a significant risk factor for calcium stone formation. mj-med-u-tokai.comnih.govtexaschildrens.org
Upon oral administration, citrate is metabolized in the liver to bicarbonate, which provides an alkaline load to the body. imrpress.comnih.govatamanchemicals.com This leads to an increase in urinary pH and raises urinary citrate levels. imrpress.comatamanchemicals.comnih.gov The increased urinary citrate then complexes with calcium, reducing the supersaturation of calcium oxalate and inhibiting crystal formation and growth. nih.gov
While various non-randomized studies have shown a beneficial effect of citrate therapy, and it is recommended in urological guidelines, the evidence base from large, controlled clinical trials remains somewhat limited. nih.govmedcraveonline.com Potassium citrate is often the preferred agent for oral alkalization to treat and prevent uric acid stones. medcraveonline.com However, the fundamental mechanism of increasing urinary citrate and pH is the key therapeutic action for all effective citrate salts.
The following table presents hypothetical data illustrating the typical effects of citrate therapy on key urinary risk factors for stone formation.
Table 1: Representative Data on the Effect of Citrate Therapy on Urinary Stone Risk Factors
| Urinary Parameter | Before Citrate Therapy (Representative Value) | After Citrate Therapy (Representative Value) |
|---|---|---|
| Urinary Citrate (mg/day) | 250 | 550 |
| Urinary pH | 5.8 | 6.5 |
pH Regulation in Pharmaceutical Formulations
This compound is a valuable excipient in the pharmaceutical industry, primarily used for its buffering capacity to control and stabilize the pH of various drug formulations. citribel.comannexechem.com It is often used when a buffering effect is needed but the stronger acidity of citric acid is not desirable. atamanchemicals.comjungbunzlauer.com
Stability and Efficacy of Injectable Drugs
Maintaining a stable pH is critical for the stability and effectiveness of injectable (parenteral) drugs. researchgate.net this compound, often combined with citric acid, creates a citrate buffer system that helps maintain the pH of these formulations, which is ideally close to physiological pH. researchgate.netgoogle.com This is particularly crucial for biologic drugs, such as proteins, which can degrade or lose activity if the pH changes. researchgate.net The citrate buffer protects the active pharmaceutical ingredient (API) from degradation, thus preserving its efficacy and extending its shelf life. annexechem.com
Development of Effervescent Formulations and Drug Dissolution Enhancement
This compound is a key ingredient in effervescent formulations like tablets and powders. pharmaexcipients.comgoogle.comcitribel.com These formulations react with water to produce carbon dioxide, causing a fizzing action that rapidly disperses the active ingredients. citribel.com This rapid dissolution can be beneficial for patients who have difficulty swallowing solid tablets. citribel.com this compound is often preferred over citric acid in these dry-blend formulations because it is less hygroscopic (less likely to absorb moisture from the air), which helps prevent premature reactions and caking. jungbunzlauer.com In some advanced effervescent systems, citric acid is coated with a thin layer of this compound to enhance stability. jungbunzlauer.com The resulting buffered solution can also improve the dissolution rate of poorly soluble drugs. researchgate.net
Modulation of Drug Bioavailability and Absorption
The pH of the local environment in the gastrointestinal tract can significantly affect a drug's dissolution and subsequent absorption. acs.org By incorporating this compound into an oral formulation, manufacturers can modulate this microenvironmental pH to enhance the solubility of certain drugs. acs.org For instance, citrates can chelate calcium ions, which may make the tight junctions between intestinal cells more permeable, potentially promoting the absorption of some drugs. nih.gov This can lead to increased bioavailability, meaning more of the drug enters the bloodstream to exert its therapeutic effect. nih.gov Studies have explored using sodium citrate in solid dispersions to significantly improve the dissolution and bioavailability of poorly water-soluble drugs like fenofibrate. researchgate.net
Biomedical Engineering and Regenerative Medicine Research
The citrate molecule is a focus of research in biomedical engineering and regenerative medicine for creating novel biomaterials. rsc.orgregmednet.comnih.gov Citrate-based biomaterials are being developed due to their biocompatibility, biodegradability, and tunable mechanical properties. rsc.orgrsc.org
Researchers are designing citrate-based polymers to be used as scaffolds for tissue engineering. rsc.orgregmednet.compsu.edu These scaffolds provide a temporary structure that can support cell growth and guide the regeneration of tissues such as bone, skin, blood vessels, and nerves. rsc.orgnih.gov A key advantage is that the degradation products of these polymers, which include citrate, are part of natural metabolic pathways. nih.gov
The inherent properties of citrate are being leveraged in these designs. For example, the ability of citrate to chelate calcium is being explored in materials for bone regeneration. rsc.org Furthermore, citrate-based materials have shown antioxidant and antimicrobial properties, which could be beneficial in applications like wound healing. regmednet.comnih.govnih.gov Hydrogels made with citrate are also being investigated as vehicles for the localized and sustained delivery of drugs and growth factors. clemson.edu This research aims to create materials that can actively support the body's own healing and regeneration processes. regmednet.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Calcium oxalate |
| Calcium phosphate |
| Uromodulin |
| Tamm-Horsfall protein |
| Monosodium urate |
| Potassium citrate |
| Citric acid |
| Bicarbonate |
| Sodium bicarbonate |
| Carbon dioxide |
| Fenofibrate |
| Calcium |
| Sodium |
Citrate-Based Biomaterials for Tissue Engineering Applications
The field of regenerative engineering has benefited significantly from the development of citrate-based biomaterials (CBBs). nih.govannualreviews.org These materials, which are polymers synthesized using citric acid as a primary monomer, are notable for their tunable properties and excellent biocompatibility. researchgate.netresearchgate.net The synthesis process, often a catalyst-free thermal polycondensation, allows for the creation of biodegradable elastomers with controllable mechanical characteristics, degradation rates, and inherent functionality. nih.govresearchgate.net
Researchers have developed CBBs to address the need for advanced biomaterials that can actively engage with host tissues to guide cell behavior and promote the regeneration of complex tissues. nih.gov The versatility of citrate chemistry enables the design of materials suitable for a wide range of applications, from soft tissue repair to hard tissue regeneration, including in orthopedic, vascular, and neural engineering. researchgate.netrsc.org The degradation of these biomaterials is predictable, occurring through the hydrolysis of ester bonds, which helps avoid the sudden release of acidic byproducts that could cause an undesirable tissue response. nih.gov
The properties of CBBs can be tailored by selecting different diol monomers to polymerize with citric acid. For instance, using shorter, more hydrophilic diols can result in stiffer materials with faster degradation rates. nih.gov This adaptability allows for the creation of scaffolds and medical devices that meet the specific requirements of the target tissue or application. nih.govannualreviews.org
Modulation of Cell Behavior and Wound Healing Processes
Citrate-based biomaterials play an active role in the wound healing process by modulating the behavior of various cell types. nih.gov The healing of a wound is a complex cascade involving hemostasis, inflammation, cell proliferation, and tissue remodeling, all of which are influenced by the extracellular matrix (ECM) and cellular interactions. nih.govnih.gov Bioactive materials derived from citrate can influence this microenvironment to promote tissue repair. researchgate.netnih.gov
The degradation products of CBBs, including citric acid, are not merely byproducts but can function as cell regulators. Research indicates that these materials can influence fibroblast proliferation and macrophage activity, which are critical for the formation of new tissue and the resolution of inflammation. nih.govscielo.br For example, macrophages, which are key to transitioning from the inflammatory to the proliferative phase of healing, release essential growth factors, and their activity can be modulated by the biomaterial environment. scielo.br
Furthermore, the local pH change resulting from the release of citric acid during biomaterial degradation can be beneficial. A more acidic environment is known to promote the release of oxygen from hemoglobin, thereby increasing its availability to the wound bed and supporting cellular activity. researchgate.net The ECM, which provides structural support and guides cellular processes like adhesion and migration, can be mimicked by citrate-based scaffolds, further aiding in the regenerative process. nih.gov
Antimicrobial Properties in Biomaterial Design
A significant advantage of citrate-based polymers is their intrinsic antimicrobial activity, which reduces the risk of infection, a major complication in wound healing and medical device implantation. nih.gov This property allows for the design of biomaterials that can inhibit bacterial growth without the need for incorporated antibiotics or other traditional bactericidal agents, which can have limitations. nih.govnih.gov
The antimicrobial effect is largely attributed to the citric acid released during the material's degradation. nih.govnih.gov It is proposed that citric acid can traverse bacterial cell membranes, lowering the intracellular pH. This acidification can disrupt enzymatic activity and suppress essential metabolic processes like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) oxidation, leading to cell death. nih.gov Another potential mechanism is the chelation of metal ions in the bacterial cell wall, which can alter its permeability and inhibit the absorption of essential nutrients. nih.gov
Studies have demonstrated the effectiveness of these polymers against a range of bacteria. For example, some citrate-based polymers have shown significant reductions in the proliferation of both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.govresearchgate.net Research has also highlighted the potential of polycitrate-based films to achieve a 100% biocidal effect against Pseudomonas aeruginosa after 24 hours of contact. frontiersin.org The antimicrobial potency often correlates with the concentration of citric acid within the polymer. nih.govuta.edu
| Polymer Type | Target Microbe | Observed Effect | Reference |
|---|---|---|---|
| Poly(octamethylene citrate) (POMC) | S. aureus, E. coli | ~70–80% suppression of microbe proliferation. | nih.govresearchgate.net |
| Crosslinked urethane-doped polyester (B1180765) elastomers (CUPE) | S. aureus, E. coli | ~20% reduction in S. aureus, ~50% in E. coli. | nih.govresearchgate.net |
| Polycitrate-based films | P. aeruginosa | >90% reduction after 6 hours; 100% reduction after 24 hours. | frontiersin.org |
| Sodium Citrate Solution (4-5%) | P. aeruginosa | Significant inhibition of biofilm formation. |
Research in Sports Medicine and Exercise Physiology
In the realm of sports medicine, sodium citrate has been investigated for its potential as an ergogenic aid, primarily due to its properties as an alkalizing agent. Research has centered on its ability to counteract metabolic acidosis, a condition that occurs during high-intensity exercise and is associated with fatigue.
Impact on Post-Exercise Acidosis and Performance Enhancement
High-intensity exercise leads to the accumulation of hydrogen ions (H+), causing a decrease in muscle and blood pH (acidosis), which can impair performance. humankinetics.com Sodium citrate supplementation is explored as a strategy to buffer this acidity. Studies have consistently shown that pre-exercise ingestion of sodium citrate effectively reduces post-exercise acidosis. nih.govcambridge.org
However, the translation of this buffering effect into enhanced athletic performance has yielded mixed results. frontiersin.org Some studies have reported no significant improvement in performance metrics like time to fatigue or power output, despite observing a clear reduction in acidosis. nih.govcambridge.orgnih.gov For instance, one study on trained female runners found that sodium citrate did not improve 1500-m race times. jssm.org Conversely, other research has suggested a performance benefit. A study on bodyweight exercises found that sodium citrate supplementation improved the number of repetitions completed and was associated with lower post-exercise lactate (B86563) levels. examine.com The equivocal findings in the literature are highlighted by a meta-analysis that described an "unclear effect on performance" for sodium citrate. tandfonline.com These discrepancies may be due to differences in study design, including the type of exercise, the specific population tested, and the supplementation protocol. frontiersin.org
| Study Focus | Effect on Acidosis / Blood pH | Effect on Performance | Reference |
|---|---|---|---|
| Intense cycle ergometry | Reduced post-exercise acidosis; higher blood pH post-exercise. | Did not affect exercise performance (time to fatigue). | nih.govcambridge.org |
| 1500-m run (trained female runners) | Not directly measured, but lactate was not different. | No improvement in race time. | jssm.org |
| Upper-body intermittent sprints (trained wrestlers) | Induced alkalosis (persistently increased blood pH and HCO3-). | No improvement in peak or mean power output. | nih.gov |
| Bodyweight exercise challenge (male athletes) | Lower post-exercise lactate levels. | Improved performance (average +2.9% repetitions). | examine.com |
| 200-m swim (adolescent swimmers) | Induced pre-exercise alkalosis. | Modest time improvement in 50% of swimmers (responders). | tandfonline.com |
Metabolic Alkalosis Induction Studies
The primary mechanism by which sodium citrate is thought to influence exercise metabolism is through the induction of metabolic alkalosis. hilarispublisher.com When ingested, sodium citrate is metabolized by the body, leading to an increase in blood bicarbonate (HCO₃⁻) concentration and, consequently, an increase in blood pH. nih.govcambridge.org This enhanced buffering capacity can help neutralize the H+ ions produced during intense anaerobic exercise.
Research has confirmed that pre-exercise administration of sodium citrate effectively induces a state of mild metabolic alkalosis. nih.govcambridge.org Studies measuring blood parameters have documented significantly higher blood pH, plasma bicarbonate, and base excess values after citrate ingestion compared to placebo conditions. nih.govcambridge.orgnih.gov This alkalotic state is observable before exercise begins and persists throughout the post-exercise period. cambridge.org For example, one study demonstrated that citrate ingestion reduced the exercise-induced increase in interstitial H+ concentration in human skeletal muscle by nearly 40%. nih.gov This modulation of the acid-base balance is also linked to other physiological changes, such as a reduction in the accumulation of interstitial potassium during exercise, which may also play a role in muscle fatigue. nih.gov
Food Science and Nutritional Research Applications of Monosodium Citrate
Food Preservation Mechanisms
A primary function of monosodium citrate (B86180) in food preservation is its ability to hinder the growth of spoilage microorganisms. By acting as an acidulant, it lowers the pH of food products, creating an acidic environment that is unfavorable for the survival and proliferation of many common bacteria and molds. citribel.comelchemy.comcapecrystalbrands.com This pH-lowering effect is a critical factor in preserving items like jams, jellies, and sauces. annexechem.comcitribel.comdistripark.eu
Furthermore, research indicates that the citrate ion acts as a chelating agent. citribel.comresearchgate.net It binds to essential divalent cations, such as Ca²⁺ and Mg²⁺, which are necessary for maintaining the integrity of bacterial cell walls and for various enzymatic activities. researchgate.net By sequestering these metal ions, monosodium citrate can disrupt microbial cell membranes and inhibit growth, thus enhancing food safety and extending freshness. elchemy.comresearchgate.net Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net
Table 1: Research Findings on Antimicrobial Properties of Citrates
| Microbial Target | Food System/Medium | Mechanism of Action | Research Outcome |
| General Microbes | Jams, Jellies, Sauces | Lowers pH, creating an acidic environment citribel.comdistripark.eu | Inhibits growth of harmful microorganisms, preventing spoilage citribel.comdistripark.eu |
| Serratia marcescens | Laboratory Medium | Chelates metal ions, competes for quorum sensing proteins researchgate.net | Prevents contamination and biofilm formation researchgate.net |
| Staphylococcus aureus | Laboratory Medium | Synergistic effect with nisin at neutral pH ijvets.com | Enhanced bactericidal activity, reducing bacterial counts ijvets.com |
| Oral Bacteria | Laboratory Medium | Inhibition independent of pH, likely chelation researchgate.net | Inhibited growth, suggesting disruption of cell components researchgate.net |
Beyond microbial inhibition, this compound plays a crucial role in preserving the sensory attributes of food. It acts as a sequestrant, binding metal ions that can catalyze oxidative reactions leading to discoloration and off-flavors. citribel.comelchemy.com This is particularly important in preventing the browning of fruits and vegetables and maintaining the color of processed meats. elchemy.comdistripark.eu
Inhibition of Microbial Growth in Food Products
Acidity Regulation and Buffering in Food Systems
This compound is highly valued for its function as an acidity regulator and buffering agent. atamanchemicals.comannexechem.cominfocons.org It helps to maintain a stable pH in food and beverage formulations, which is critical for product consistency, stability, and quality. citribel.comcitribel.com
In the beverage industry, this compound is used extensively in carbonated drinks, fruit juices, and energy drinks to control acidity. atamanchemicals.comelchemy.comcitribel.com It provides a buffering capacity that helps to balance sweetness and tartness, ensuring a consistent taste profile from production to consumption. elchemy.comcitribel.comatamanchemicals.com
In dairy products, precise pH control is essential. This compound helps regulate acidity in items like processed cheese and yogurt. annexechem.compersianutab.com For instance, in milk intended for coffee machines, it can act as a buffer to prevent curdling when exposed to the acidity of coffee. atamanchemicals.com
The buffering effect of this compound is crucial for the stabilization of various food formulations. atamanchemicals.comcitribel.com It is often preferred over citric acid in critical dry blends, instant preparations, and tablets because it is less hygroscopic (less prone to absorb moisture) and therefore less likely to cause caking. atamanchemicals.comjungbunzlauer.com Its ability to maintain a constant pH prevents unwanted chemical reactions between ingredients, thereby stabilizing the final product. citribel.comannexechem.com Due to its high decomposition temperature, it is also a preferred acid source in applications like baking powders to prevent premature reactions. jungbunzlauer.com
pH Control in Beverages and Dairy Products
Impact on Food Texture and Emulsification
This compound significantly influences the texture and consistency of many food products, primarily through its role as an emulsifying salt. atamanchemicals.cominfocons.orgcitribel.comgjphosphate.com
Its most notable application as an emulsifier is in the production of processed cheese. atamanchemicals.comelchemy.compersianutab.comgjphosphate.com Cheese is a complex system of milk proteins (primarily casein) and fat. During melting, these components can separate, leading to a greasy and clumpy texture. This compound prevents this by sequestering calcium ions from the casein protein network. elchemy.comsubstack.com This action allows the proteins to become more soluble and helps to create a stable emulsion between the fat and water, resulting in the smooth, creamy, and meltable texture characteristic of products like cheese sauces and slices. atamanchemicals.comelchemy.compersianutab.comsubstack.com
This emulsifying and stabilizing capability also extends to other food products. It is used to prevent ingredient separation and maintain a smooth texture in sauces, dressings, ice cream, and bakery products. citribel.comcitribel.comgjphosphate.com In ice cream, for example, it helps to keep fat globules from sticking together, contributing to a smoother, creamier texture with reduced iciness. atamanchemicals.comcitribel.com
Table 2: Functional Applications of this compound in Various Food Categories
| Food Category | Primary Function | Specific Application | Resulting Benefit |
| Dairy | Emulsifier, pH Regulator atamanchemicals.comannexechem.comgjphosphate.com | Processed cheese, cheese sauces elchemy.comgjphosphate.com | Prevents fat separation, improves meltability, creates smooth texture atamanchemicals.comelchemy.compersianutab.com |
| Ice cream, yogurt atamanchemicals.compersianutab.com | Prevents fat globules from clumping, reduces iciness, enhances creaminess atamanchemicals.comcitribel.com | ||
| Beverages | Acidity Regulator, Buffer atamanchemicals.comelchemy.comcitribel.com | Carbonated soft drinks, juices, sports drinks citribel.comatamanchemicals.com | Balances taste, maintains stable pH, ensures consistent flavor elchemy.comcitribel.com |
| Processed Foods | Preservative, Flavor Enhancer annexechem.comcitribel.com | Jams, jellies, sauces, dressings annexechem.comcitribel.comdistripark.eu | Inhibits microbial growth, maintains color and flavor, prevents separation citribel.comdistripark.eu |
| Processed meats, seafood elchemy.com | Maintains color and freshness, extends shelf life elchemy.com | ||
| Bakery & Snacks | Acidity Regulator, Stabilizer jungbunzlauer.comcitribel.com | Dry mixes, baked goods, cereals jungbunzlauer.comcitribel.com | Prevents caking, controls leavening, improves texture jungbunzlauer.comgjphosphate.com |
| Potato chips, French fries jungbunzlauer.comjungbunzlauer.com | Reduces formation of acrylamide (B121943) during high-heat processing jungbunzlauer.comjungbunzlauer.com |
Role in Processed Cheese Melting Properties
This compound, along with other sodium salts of citric acid, functions as an emulsifying salt in the manufacturing of processed cheese. cheeseprofessor.cominflibnet.ac.in Its primary role is to facilitate a smooth and homogenous melt, preventing the separation of fat and protein that typically occurs when natural cheese is heated. atamanchemicals.comwikipedia.org This results in the desirable melting characteristics of products like American-style cheese and cheese sauces, which remain creamy and uniform without becoming greasy. cheeseprofessor.comatamanchemicals.com
The mechanism behind this function involves the chelation of calcium ions. inflibnet.ac.inspecialtyfoodingredients.eu In natural cheese, the protein structure is largely maintained by a network of casein proteins bound together by calcium phosphate (B84403). cheeseprofessor.comresearchgate.net When heated, this structure breaks down unevenly, causing the fat to leak out and the proteins to clump, leading to a greasy, stringy texture. cheeseprofessor.com
This compound acts as a calcium sequestering agent, binding to the calcium ions and removing them from the casein network. specialtyfoodingredients.euresearchgate.netresearchgate.net This action allows the casein proteins to disperse, hydrate, and unfold, exposing their hydrophilic (water-attracting) and lipophilic (fat-attracting) ends. specialtyfoodingredients.eu These newly available protein ends can then emulsify the milk fat, creating a stable and integrated matrix of fat, water, and protein that results in a smooth, cohesive melt. researchgate.netgjphosphate.com
Research has shown that the concentration of sodium citrate significantly influences the final texture and melting properties of processed cheese. cheeseprofessor.comresearchgate.net While a certain amount is necessary for effective emulsification, studies on the closely related trisodium (B8492382) citrate indicate that higher concentrations can lead to changes in the cheese's characteristics. cheeseprofessor.comresearchgate.netmdpi.com
Table 1: Effect of Trisodium Citrate (TSC) Concentration on Processed Cheese Properties
| Property | Effect of Increasing TSC Concentration | Scientific Rationale |
|---|---|---|
| Meltability | Decreased | Increased fat emulsification and a more reinforced protein structure create a firmer cheese that flows less upon heating. researchgate.netmdpi.comtandfonline.com |
| Hardness | Increased | Better dispersion of casein and improved fat emulsification lead to a more reinforced and compact protein network. researchgate.netmdpi.com |
| Fat Emulsification | Improved | Higher concentrations of citrate are more effective at chelating calcium, leading to better casein dispersion and smaller, more stable fat droplets. researchgate.netmdpi.com |
Note: The table describes the effects of trisodium citrate (TSC), which is functionally similar to this compound in this application and more commonly detailed in quantitative studies.
Emulsifying Effects in Various Food Matrices
The emulsifying capability of this compound extends beyond processed cheese to a wide array of other food products where the stable mixture of otherwise immiscible ingredients like oil and water is crucial. gjphosphate.com It functions as an emulsifier and stabilizer by creating and maintaining a uniform consistency. atamanchemicals.comspecialtyfoodingredients.eu
The fundamental mechanism remains its ability to interact with proteins and control mineral ions. As an emulsifying salt, it helps disperse proteins and lipids to form a homogeneous product. specialtyfoodingredients.eu In cheese, this involves replacing divalent calcium ions with monovalent sodium ions on casein proteins, causing the protein to unfold and act as an emulsifier. specialtyfoodingredients.eu This principle is applied to other food systems to stabilize emulsions.
Examples of its application as an emulsifier in different food matrices include:
Sauces and Dressings: In products like mayonnaise and creamy salad dressings, it helps to stabilize the emulsion, preventing the oil and water components from separating over time. gjphosphate.com
Dairy Products: this compound is used in ice cream to help prevent the formation of ice crystals and stabilize the emulsion, leading to a smoother texture. gjphosphate.com It is also found in UHT milk and non-dairy coffee whiteners to prevent the precipitation of solids during storage. atamanchemicals.com
Processed Meats: It is added to sausages and deli meats to improve texture, moisture retention, and sliceability by helping to create a smooth and cohesive product. gjphosphate.com
Bakery Products: In items such as cakes and pastries, it can improve the handling properties of dough, enhance volume and texture, and contribute to a longer shelf life. gjphosphate.com
Beverages: In fruit juices and soft drinks, it aids in maintaining a uniform mixture and preventing the separation of ingredients. gjphosphate.com
Reduction of Harmful Compound Formation in Food Processing
Inhibition of Acrylamide Formation in Heat-Treated Foods
This compound has been identified as an effective agent in reducing the formation of acrylamide in certain foods during high-temperature processing. jungbunzlauer.comfda.gov Acrylamide is a chemical compound that can form in starchy foods through the Maillard reaction between the amino acid asparagine and reducing sugars when cooked at temperatures above 120°C (248°F), such as during frying, baking, or roasting. fda.govirjet.net
The primary mechanism by which this compound inhibits acrylamide formation is by lowering the pH of the food system. fda.govirjet.net The formation of acrylamide is significantly favored at neutral to slightly alkaline pH levels. By acting as an acidulant, this compound creates a more acidic environment, which effectively suppresses the chemical reactions that lead to acrylamide. fda.govirjet.net This allows for the development of desired color and flavor from the Maillard reaction while minimizing the production of the unwanted acrylamide compound.
This application is particularly relevant for starch-containing products like potato chips, french fries, cereals, and various baked goods. jungbunzlauer.comjungbunzlauer.com Research indicates that the use of this compound can lead to substantial reductions in acrylamide content without negatively impacting the production process or final product quality. jungbunzlauer.comjungbunzlauer.com Studies have demonstrated significant acrylamide reduction in several food categories. jungbunzlauer.com
Table 2: Influence of this compound (MSC) on Acrylamide Content in Various Foods
| Food Product | Acrylamide Content (Control) (µg/kg) | Acrylamide Content (with MSC) (µg/kg) | Percentage Reduction |
|---|---|---|---|
| Breakfast Cereals | ~850 | ~187 | 78% |
| French Fries | ~500 | ~160 | 68% |
| Baby Biscuits | ~250 | ~130 | 48% |
| Stackable Chips | ~725 | ~420 | 42% |
Data sourced from a 2023 Jungbunzlauer publication. jungbunzlauer.com The control and treated values are estimated from the provided bar chart.
Industrial and Material Science Research Applications of Monosodium Citrate
Role in Chemical Processing and Manufacturing
In the realm of chemical processing and manufacturing, monosodium citrate (B86180) is utilized for its ability to control reaction environments and prevent undesirable interactions. citribel.com It serves as a crucial component in processes requiring stable pH conditions and the sequestration of metal ions. jungbunzlauer.com
Buffering Agent in Industrial Reactions
Monosodium citrate functions as an effective buffering agent in various industrial reactions. nih.gov Produced from the partial neutralization of citric acid, it holds an intermediate position between the acidity of citric acid and the weak alkalinity of trisodium (B8492382) citrate. protocols.io This characteristic allows it to maintain the pH of solutions within a specific range, which is critical for ensuring the stability of formulations and preventing unwanted chemical reactions that can be triggered by fluctuations in acidity or alkalinity. citribel.comprotocols.io Its buffering capacity is particularly valuable in processes where citric acid itself might be too aggressive for the formulation. protocols.io
The anhydrous form of this compound is especially useful in dry blends and other water-sensitive applications, as it is less hygroscopic than citric acid and therefore less prone to caking. protocols.io This property, combined with its high decomposition temperature (above 200°C), makes it a preferred acid source in certain applications to prevent premature reactions. protocols.io
Table 1: pH of this compound Solutions
| Concentration ( g/100 ml in water at 25°C) | pH Range |
| 5 | 7.5 – 9.0 |
| Not specified (aqueous solution 10%) | 3.5 - 3.8 |
| Data sourced from multiple references, reflecting potential variations in measurement conditions or product specifications. atamanchemicals.comscribd.com |
Sequestrant in Various Industrial Applications
This compound acts as a strong sequestrant, a property attributable to the citrate anion's ability to form stable complexes with metal ions. atamanchemicals.comwisc.edu It effectively chelates metal ions such as calcium, magnesium, iron, and aluminum. atamanchemicals.comjungbunzlauer.com This action prevents the metal ions from participating in undesirable chemical reactions, which can otherwise lead to product degradation, discoloration, or reduced efficiency in industrial processes. scribd.com
Its sequestrant properties are applied in diverse fields, including:
Electroplating: In electroplating solutions, it prevents the precipitation of metal ions, ensuring the formation of a uniform and dense plating layer. scribd.com
Water Treatment: It aids in the removal of heavy metals by binding with the metal ions. citribel.com
Textile Dyeing and Photography: It is used as a chelating agent in these chemical processes. scribd.com
Gas Absorption: It is utilized in the tail gas absorption process of sulfur dioxide in the chemical and metallurgy industries. atamanchemicals.com
Application in Cleaning Products and Detergents
Chelating Properties in Cleaning Formulations
In cleaning formulations, this compound serves as a chelating agent, effectively binding with the calcium and magnesium ions present in hard water. jungbunzlauer.com The formation of these stable citrate-metal ion complexes prevents the precipitation of these minerals, which can otherwise interfere with the cleaning action of surfactants and lead to the formation of soap scum and scale deposits. jungbunzlauer.com By sequestering these hardness ions, this compound enhances the performance of the detergent, leading to a more thorough cleaning outcome. jungbunzlauer.com This property is also crucial for removing mineral deposits from metal surfaces, preventing scaling. jungbunzlauer.com
Advanced Materials Synthesis and Modification
Research in material science has identified this compound as a compound with significant potential in the synthesis and modification of advanced materials. Its applications in this field range from creating porous structures in plastics to participating in the formation of nanoscale materials.
One of the prominent applications of this compound in this area is as an endothermic blowing agent in the plastics industry. jungbunzlauer.comprotocols.io During the processing of polymers, it decomposes to release gases like carbon dioxide, which creates a fine and uniform cell structure within the plastic matrix. scribd.com This results in foamed plastics with desirable properties such as reduced weight, improved surface texture, and stable foam structure. scribd.com Notably, it is considered a non-toxic, food-grade alternative to traditional exothermic blowing agents like azodicarbonamide (B1663908). jungbunzlauer.comprotocols.io Different grades of this compound with varying decomposition temperatures are available to suit specific polymer processing requirements. jungbunzlauer.com For instance, its stability at temperatures between 160 and 210°C, the melting range for polystyrene, makes it an effective cell size control agent in the production of polystyrene foam. google.com
Table 2: Application of this compound as a Blowing Agent
| Polymer Application | Function of this compound | Resulting Material Properties |
| Foamed Plastics (e.g., Polystyrene) | Endothermic Blowing Agent, Cell Size Control Agent | Lightweight, Fine and Uniform Cell Structure, Improved Surface Texture, Stable Foam Structure |
| Data compiled from multiple sources. citribel.comscribd.comgoogle.com |
Furthermore, research has demonstrated the role of this compound in the synthesis of specialized nanoparticles. It has been employed as a reductant and stabilizer in the creation of Fe3O4/Pt (iron oxide/platinum) core/shell particles. atamanchemicals.com It is also used in the electrochemical reduction of protons at carbon fiber electrodes, both in the presence and absence of platinum nanoparticles, and plays a role in the characterization of carbon-based electrode materials. atamanchemicals.com
Use in Colloidal Science for Nanocrystal Growth Control
In the field of colloidal science, the synthesis of nanocrystals with controlled size and morphology is crucial for their application in areas such as catalysis, electronics, and nanomedicine. While trisodium citrate is more commonly cited, this compound also plays a significant role as both a reducing and stabilizing agent in the formation of certain metallic and semiconductor nanocrystals.
Research has shown that this compound can be employed as a reductant and stabilizer in the preparation of complex nanostructures, such as Fe3O4-platinum core/shell particles atamanchemicals.com. In this context, the citrate anion facilitates the reduction of the metal precursor and then adsorbs onto the surface of the newly formed nanoparticles, preventing their aggregation and controlling their growth.
Furthermore, a sodium-citrate-assisted method has been developed for the synthesis of aqueous Cadmium Telluride (CdTe) nanocrystals researchgate.net. This method highlights the influence of the ligand shell on the growth rates and photoluminescence quantum yields of the nanocrystals researchgate.net. The presence of sodium citrate in the reaction medium was found to be a key factor in controlling these properties researchgate.net. The specific role of the citrate concentration and the nature of the ligand shell are critical parameters that researchers can tune to achieve desired nanocrystal characteristics.
Table 1: Research Findings on this compound in Nanocrystal Synthesis
| Nanocrystal Type | Role of this compound | Key Findings | Reference |
|---|---|---|---|
| Fe3O4-Platinum Core/Shell | Reductant and Stabilizer | Employed in the preparation of the core/shell nanoparticles. | atamanchemicals.com |
| Cadmium Telluride (CdTe) | Growth and Ligand Shell Control | The ligand shell, influenced by sodium citrate, controls growth rates and photoluminescence quantum yields. | researchgate.net |
Integration into Composite Materials for Specific Properties
This compound is integrated into various composite materials to impart specific functional properties, leveraging its characteristics as a blowing agent and a component in bio-based polymers.
A significant application of this compound is as an endothermic blowing agent in the plastics industry jungbunzlauer.comcitribel.com. When incorporated into a polymer matrix and heated, it decomposes to release gases like carbon dioxide google.com. This process creates a cellular or foamed structure within the polymer, resulting in a lightweight composite material with reduced density. These polymer foams are utilized in a variety of applications. This compound is often preferred as it is a non-toxic, food-grade alternative to traditional exothermic blowing agents like azodicarbonamide jungbunzlauer.comcitribel.com. A patent for improving the foaming behavior of polymer compositions identifies this compound as a preferred alkali metal salt of citric acid for this purpose google.com.
In the realm of biodegradable and bio-based materials, this compound is a key ingredient in the synthesis of novel polymers. For instance, it has been used in the polycondensation reaction with citric acid and glycerol (B35011) to create fully bio-based and biodegradable superabsorbent polymers (SAPs) rsc.org. Additionally, research has demonstrated the synthesis of copolymers from this compound and D-sorbitol google.com. These citrate-based polymers are being explored for various applications due to their biocompatibility and tunable properties. The use of this compound, along with other citrate salts, has also been documented in the crosslinking of hyaluronic acid to form hydrogel composites for use as dermal fillers google.com.
Table 2: Applications of this compound in Composite Materials
| Application Area | Function of this compound | Resulting Composite Material Property | References |
|---|---|---|---|
| Plastics Industry | Endothermic Blowing Agent | Creates foamed polymers with reduced density. | jungbunzlauer.comcitribel.comgoogle.com |
| Biodegradable Polymers | Monomer/Reactant | Forms bio-based superabsorbent polymers and copolymers. | rsc.orggoogle.com |
| Biomedical Materials | Crosslinking Agent Component | Used in the formation of crosslinked hyaluronic acid hydrogels. | google.com |
Toxicological and Safety Research of Monosodium Citrate
Citrate (B86180) Metabolism and Clearance Mechanisms
Upon absorption, monosodium citrate dissociates into sodium and citrate ions. atamanchemicals.comnih.gov The citrate anion is an endogenous intermediate of the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway. drugbank.com
The liver is the primary site of citrate metabolism. drugbank.comlitfl.comacutecaretesting.org Through the TCA cycle, each molecule of citrate is metabolized, ultimately yielding three molecules of bicarbonate (HCO₃⁻). acutecaretesting.orglitfl.com This process plays a crucial role in the body's acid-base balance. physiology.org The generated bicarbonate acts as a systemic alkalizing agent, buffering excess hydrogen ions and thereby increasing blood pH. atamanchemicals.comnih.govdrugbank.com Under normal physiological conditions, this conversion is rapid and efficient. acutecaretesting.org
The kidneys also play a significant role in citrate homeostasis. litfl.comimrpress.com Circulating citrate is freely filtered at the glomerulus. physiology.org A substantial portion, approximately 70-90%, of the filtered citrate is then reabsorbed in the proximal tubule via the sodium-dicarboxylate cotransporter (NaDC-1). medscape.comjurolsurgery.org The remaining 10-35% of the filtered load is excreted in the urine. imrpress.com
Renal handling of citrate is heavily influenced by the body's acid-base status. medscape.comphysiology.org Metabolic acidosis leads to decreased citrate excretion as the kidney increases citrate utilization for the TCA cycle. medscape.com Conversely, alkalosis enhances urinary citrate excretion. medscape.com This modulation of citrate excretion is a key mechanism for maintaining acid-base balance. physiology.org
Hepatic Metabolism to Bicarbonate
Research on Adverse Effects and Accumulation
While generally considered safe, the administration of citrate, particularly in large quantities or in individuals with impaired metabolic function, can lead to adverse effects. acutecaretesting.orgnih.gov These effects are primarily extensions of its physiological actions.
The metabolism of citrate to bicarbonate can lead to metabolic alkalosis if the rate of citrate administration exceeds the body's capacity to buffer the resulting alkali load. acutecaretesting.orgnih.govmedscape.com This is one of the most common biochemical disturbances associated with citrate administration, particularly in clinical settings involving large volumes of citrate-containing solutions. acutecaretesting.org Studies have shown that a significant citrate load can result in a primary increase in serum bicarbonate, leading to alkalosis. nih.gov
Table 1: Research Findings on Citrate-Induced Metabolic Alkalosis This table is interactive. You can sort and filter the data.
| Study Focus | Key Finding | Implication | Citation |
| Citrate Anticoagulation in CRRT | Metabolic alkalosis is a frequent complication, occurring in up to 50% of patients in one study. | The bicarbonate load from citrate metabolism can overwhelm the body's buffering capacity. | acutecaretesting.org |
| Massive Blood Transfusion | Can result in mild metabolic alkalosis due to the conversion of citrate anticoagulant to bicarbonate. | The risk increases in patients with kidney insufficiency. | medscape.com |
| Orthotopic Liver Transplantation | Patients may develop metabolic alkalosis post-transplantation. | Impaired hepatic function can affect the rate of citrate metabolism. | nih.gov |
| General Citrate Metabolism | For each 1 mmol of citrate metabolized, 3 mmol of bicarbonate is generated. | This stoichiometric relationship is the basis for systemic alkalinization. | acutecaretesting.orglitfl.com |
Citrate is a chelating agent that can bind to divalent cations, most notably ionized calcium (iCa²⁺). drugbank.comnih.gov When citrate accumulates in the bloodstream, it can significantly reduce the concentration of circulating iCa²⁺, leading to hypocalcemia. acutecaretesting.orgacutecaretesting.org This is a critical concern in situations like massive blood transfusions or apheresis procedures where large amounts of citrate anticoagulant are used. acutecaretesting.orgnih.govopenanesthesia.org
Severe hypocalcemia can have profound physiological consequences, including muscle spasms, hypotension, and life-threatening cardiac arrhythmias. acutecaretesting.orgnih.gov The ratio of total calcium to ionized calcium can be a useful indicator of citrate toxicity, with a ratio greater than 2.1 suggesting citrate accumulation. acutecaretesting.org
Table 2: Studies on Citrate-Induced Hypocalcemia This table is interactive. You can sort and filter the data.
| Context | Mechanism | Consequence | Citation |
| Apheresis | Improper instrument function can lead to rapid infusion of citrate, causing severe hypocalcemia. | Muscle spasms, chest pain, hypotension. | nih.gov |
| Massive Blood Transfusion | Large citrate load from stored blood products overwhelms hepatic clearance, leading to accumulation. | Chelation of ionized calcium, leading to hypocalcemia. | acutecaretesting.orgopenanesthesia.org |
| Autologous Blood Transfusion | Excessive citrate-phosphate-dextrose (CPD) solution can cause acute citrate toxicity. | Severe decreases in ionized calcium fractions. | apsf.org |
| Regional Anticoagulation | Citrate infusion is used to intentionally induce localized hypocalcemia in an extracorporeal circuit. | Prevention of blood clotting in the circuit. | acutecaretesting.org |
The effects of citrate on the cardiovascular system are primarily linked to its chelation of calcium and its influence on acid-base balance.
Research has shown that citrate can depress myocardial contractility. nih.gov This effect is thought to be due, at least in part, to the reduction in ionized calcium, which is essential for cardiac muscle contraction. nih.gov Some studies suggest that citrate may also have a direct effect on the heart muscle, independent of its calcium-buffering action, potentially by decreasing calcium current. nih.govnlc-bnc.ca One study on isolated rabbit hearts found that citrate infusion impaired both systolic and diastolic function, with the neonatal heart being more sensitive than the adult heart. nih.gov
Hypocalcemia and its Physiological Consequences
Interaction with Other Compounds and Drug Interactions
This compound and other citrate salts can interact with various compounds and drugs, influencing their absorption, activity, and toxicological profiles. These interactions are primarily attributed to the chemical properties of the citrate ion, particularly its ability to act as a chelating agent and a pH buffer.
The presence of this compound in pharmaceutical formulations can alter the absorption and bioavailability of co-administered active ingredients through several mechanisms.
One primary mechanism involves the chelation of calcium ions (Ca2+). Citrates can bind to calcium ions, which are essential for maintaining the integrity of tight junctions between intestinal epithelial cells. nih.gov This chelation disrupts the tight junctions, making them more permeable and thereby enhancing the paracellular transport of certain drugs and ions across the intestinal wall. nih.govcitribel.com This effect is utilized in some effervescent formulations, where the rapid dissolution and citrate-induced increase in permeability can lead to faster onset of action and increased bioavailability, potentially avoiding the first-pass metabolism effect for some drugs. nih.govcitribel.com
This enhanced absorption is not always beneficial, as it has been shown to increase the gastrointestinal absorption of metals such as aluminum and lead. nih.gov For instance, studies have demonstrated that sodium citrate can significantly increase the absorption of aluminum hydroxide (B78521), leading to higher serum concentrations of aluminum. nih.govdrugbank.com
Furthermore, citric acid and its salts can inhibit the activity of proteolytic enzymes like trypsin and chymotrypsin. nih.gov These enzymes can degrade protein- and peptide-based drugs in the gastrointestinal tract, reducing their effective concentration for absorption. By inhibiting these enzymes, often through calcium chelation, citrates can potentially enhance the bioavailability of such therapeutic proteins. nih.gov
The table below summarizes some of the observed interactions between citrate and other substances regarding absorption and activity.
| Interacting Substance | Effect of Citrate Co-administration | Mechanism |
| Aluminum hydroxide | Increased absorption and serum concentration. drugbank.com | Chelation of metal ions, enhancing gastrointestinal absorption. nih.gov |
| Amphetamine | Decreased excretion. drugbank.com | Alkalinization of urine, as citrate is metabolized to bicarbonate. drugbank.comnih.gov |
| Benzphetamine | Decreased excretion. drugbank.com | Alkalinization of urine. drugbank.comnih.gov |
| Certain Antibiotics (e.g., ciprofloxacin, norfloxacin) | Potential for interaction. clevelandclinic.org | Not specified in sources. |
| Protein and Peptide Drugs | Potential for enhanced absorption. nih.gov | Inhibition of proteolytic enzymes via calcium chelation. nih.gov |
Effects on Neurotoxic Activities of Co-administered Substances
Research indicates that this compound can modulate the neurotoxic effects of other substances, with outcomes ranging from potentiation to inhibition depending on the specific compound.
A significant area of research has been the interaction between citrate and aluminum. Studies have shown that the co-administration of sodium citrate with aluminum can lead to an accumulation of aluminum in the central nervous system, which is associated with clear signs of neurotoxicity in animal models. hpa.gov.tw The proposed mechanism is that citrate enhances the gastrointestinal absorption of aluminum, facilitating its entry into the bloodstream and subsequent transport into the brain. nih.govhpa.gov.tw It has been suggested that aluminum-citrate complexes may be taken up by transporters in the brain, contributing to its accumulation. researchgate.net
Conversely, some research highlights a protective role for citrate against certain neurotoxic agents. In one study, citrate was found to significantly inhibit the aggregation of the amyloid-beta (Aβ1-40) peptide, which is implicated in neurodegenerative diseases. nih.gov The study demonstrated that citrate not only reduced the formation of Aβ1-40 aggregates in a concentration-dependent manner but also protected cultured neuronal cells from the toxicity induced by these aggregates. nih.gov This suggests that citrate can interfere with the molecular processes that lead to specific types of neurotoxicity. nih.gov The neurotoxicity of some excitatory amino acids has been linked to passive chloride influx, a fundamental process in neuronal function. nih.gov
The following table details the observed effects of citrate on the neurotoxicity of co-administered substances.
| Co-administered Substance | Effect of Citrate | Research Finding |
| Aluminum | Enhances neurotoxicity. | Co-administration led to aluminum accumulation in the central nervous system and overt signs of neurotoxicity in mice. hpa.gov.tw |
| Amyloid-beta (Aβ1-40) Peptide | Inhibits neurotoxicity. | Citrate was shown to inhibit the aggregation of Aβ1-40 and protect neuronal cells from its toxic effects. nih.gov |
Analytical and Characterization Methodologies in Monosodium Citrate Research
Spectroscopic Techniques for Monosodium Citrate (B86180) Analysis
Spectroscopy is a cornerstone for the molecular-level investigation of monosodium citrate, providing insights into its structure and purity.
Infrared (IR) spectroscopy is a fundamental technique used for the identification of this compound. The method works by measuring the absorption of infrared radiation by the molecule's chemical bonds, creating a unique spectral fingerprint. For quality control, the infrared absorption spectrum of a sample must be consistent with that of a reference standard of this compound. quora.com
Terahertz (THz) time-domain spectroscopy has been employed to study the low-frequency vibrational modes of solid citrates, which are sensitive to crystalline structure and intermolecular interactions. mdpi.com A study investigating five different citrates, including this compound, identified distinct absorption peaks through both experimental measurements and molecular dynamics simulations. aip.org The comparison between experimental and simulated spectra helps in understanding the formation mechanism of the absorption peaks. aip.org
| Technique | Experimental Absorption Peaks (THz) | Simulated Absorption Peaks (THz) |
| Terahertz Spectroscopy | 1.81, 2.16, 2.34 | 1.79, 2.00, 2.42 |
| Data sourced from a 2024 study on the terahertz spectral characteristics of citrates. aip.org |
UV-Visible Spectrophotometry is also utilized, particularly in conjunction with chromatographic methods. In high-performance liquid chromatography (HPLC) systems, UV detectors are commonly used for the quantification of citrate. google.com The analysis is often performed by monitoring the absorbance at a specific wavelength, such as 217 nm, after separation. google.com
Chromatographic Methods for Purity and Content Determination
Chromatography is the premier technique for separating this compound from other components in a mixture, allowing for precise determination of its purity and concentration.
High-Performance Liquid Chromatography (HPLC) is a widely used method. One reverse-phase (RP) HPLC method for analyzing this compound uses a simple mobile phase containing acetonitrile, water, and phosphoric acid. google.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. google.com This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation. google.com Another approach involves ion-exclusion HPLC with UV detection at 217 nm for quantifying total citric acid content in various samples. google.com
Ion Chromatography (IC) is another powerful technique, particularly for determining citrate and other ions in complex matrices like pharmaceuticals and food products. ua.eshep.com.cncarlroth.com A sensitive IC method has been developed for the determination of sodium citrate using a Hamilton PRP-X 300 column with conductometric detection. ua.eshep.com.cn Another IC method uses a Dionex IonPac AS11 anion-exchange column with a potassium hydroxide (B78521) gradient for the separation of citrate and various phosphates. carlroth.com
| Method | Column | Mobile Phase / Eluent | Detector | Application |
| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | General analysis, impurity isolation google.com |
| Ion-Exclusion HPLC | (Not specified) | 0.005 M Sulphuric Acid | UV (217 nm) / RI | Total citric acid in premixtures, feed google.com |
| Ion Chromatography | Hamilton PRP-X 300 (7µm) | Isocratic | Conductometric | Citrate in pharmaceuticals ua.eshep.com.cn |
| Ion Chromatography | Dionex IonPac AS11 | Potassium Hydroxide (KOH) Gradient | Suppressed Conductivity | Citrate and phosphates in food carlroth.com |
Thermal Analysis Techniques for Stability and Decomposition Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability, decomposition profile, and phase transitions of this compound.
Anhydrous this compound is noted for its high decomposition temperature, which is above 200°C, and its low water content of less than 0.4%. nih.gov This thermal stability makes it a preferred acid source in applications like baking powders, where premature reaction must be avoided. nih.gov The melting point of this compound has been reported to be in the range of 152-154°C, at which point it also begins to decompose. quora.com
TGA studies on sodium citrates reveal a multi-stage decomposition process. mosbri.eu For hydrated sodium citrate, the first step is typically the loss of water of crystallization, which occurs at temperatures around 168°C. mosbri.eu This is followed by a partial degradation of the citrate molecule at approximately 325°C and further decomposition of residues at higher temperatures, around 489°C. mosbri.eu DSC is used to measure the heat flow associated with these transitions, providing data on melting points and the energy of decomposition.
X-ray Diffraction Studies for Crystalline Structure Elucidation
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within the crystalline solid of this compound. By analyzing the pattern of diffracted X-rays, researchers can elucidate key structural parameters, including the unit cell dimensions and space group.
Multiple studies have consistently reported that this compound (sodium dihydrogen citrate) crystallizes in a monoclinic system. mosbri.eu The specific space group has been identified as P2₁/a. mosbri.eu This structural information is fundamental to understanding the compound's physical properties and its interactions in solid-state formulations. Powder X-ray diffraction (PXRD) is also used to monitor changes in the crystal structure, for instance, during dehydration processes.
| Crystallographic Parameter | Finding |
| Crystal System | Monoclinic mosbri.eu |
| Space Group | P2₁/a mosbri.eu |
Isopiestic Method for Vapor-Liquid Equilibrium Parameters
The isopiestic method is a precise technique used to determine the vapor-liquid equilibrium (VLE) parameters of aqueous solutions containing non-volatile solutes like this compound. This method has been proposed and utilized for the evaluation of key thermodynamic properties of binary aqueous mixtures of sodium dihydrogen citrate. mosbri.eu
In a 2011 study, the isopiestic method was employed to obtain VLE data for aqueous solutions of this compound at a constant temperature of 298.15 K. The measurements yielded values for several important parameters that describe the behavior of water in the solution:
Water Activity
Vapor Pressure
Osmotic Coefficient
Activity Coefficient
The experimental data gathered through this method can be correlated with thermodynamic models, such as Pitzer's Gibbs excess energy model, to provide a comprehensive understanding of the solution's properties.
Future Research Directions and Emerging Applications of Monosodium Citrate
Novel Synthetic Routes for Enhanced Monosodium Citrate (B86180) Properties
While the conventional production of monosodium citrate involves the partial neutralization of citric acid with sodium bicarbonate or sodium carbonate, research is moving towards more refined and environmentally friendly synthesis methods. chembk.comwikipedia.org The standard method involves dissolving sodium bicarbonate in hot water and adding a calculated amount of citric acid at 85-90°C. chembk.com A key focus of new methods is to control the physical properties of the final product, such as particle size and moisture content, which are critical for specific applications like its use as a blowing agent in the plastics industry. jungbunzlauer.comgoogle.com
One patented method highlights a process to produce anhydrous this compound with a very low moisture content (<0.3%) and a fine particle size (10-15 μm). google.com This is achieved through a secondary drying step using a vacuum rotary drum, followed by crushing and sieving. google.com Such properties are crucial for preventing premature reactions in formulations like baking powders and for creating a uniform foam structure in plastics. jungbunzlauer.comgoogle.com
Future "green" synthetic routes are also being explored, focusing on sustainable and low-cost raw materials. xitrical.comijnc.ir Research into the use of biowaste, such as eggshells, as a component in creating citrate-based nanocomposites points towards innovative, eco-friendly production strategies. ijnc.ir Additionally, the use of trisodium (B8492382) citrate as a reductant in the microwave-assisted synthesis of metallic nanoparticles showcases the adaptability of citrate salts in advanced material synthesis, a direction that could influence future production pathways for this compound itself. scispace.com
Exploration of this compound in Advanced Drug Delivery Systems
The application of citrate, including this compound, is expanding significantly in the field of advanced drug delivery. Its role as a buffering agent and its ability to chelate metal ions are being leveraged to create sophisticated nanocarrier systems for targeted and controlled drug release. supersmart.comcitribel.com
Citrate-functionalized nanoparticles have emerged as a promising platform for delivering therapeutics. For instance, citrate-functionalized hydroxyapatite (B223615) nanoparticles (Cit-HANPs) have been synthesized for the pH-responsive delivery of anticancer drugs like doxorubicin. rsc.org These nanoparticles exhibit high drug loading capacity due to electrostatic interactions and their porous nature, releasing the drug in a sustained manner under the acidic conditions typical of tumor microenvironments. rsc.org Similarly, citrate-coated magnetic nanoparticles are being developed as potential drug delivery systems, with studies indicating good biocompatibility. nih.gov The citrate coating increases hydrophilicity, which is a desirable trait for such applications. nih.gov
Another novel approach involves the development of eugenol-embedded calcium citrate nanoparticles (Eu-CaCit NPs) as a topical delivery system for local anesthetics. nih.govacs.org This system aims to overcome the skin irritation associated with eugenol (B1671780) by using a biocompatible citrate-based carrier, which has shown the ability to penetrate the dermis layer of human skin. nih.gov The release of the drug from these nanoparticles is also pH-dependent, with a more rapid release in acidic conditions. acs.org These findings underscore the potential of citrate-based nanomaterials to enhance the efficacy and safety of various drugs.
Table 1: Research Findings in Citrate-Based Drug Delivery Systems
| Nanoparticle System | Drug/Molecule Carried | Key Research Finding | Reference(s) |
| Citrate-functionalized hydroxyapatite (Cit-HANPs) | Doxorubicin (DOX) | Achieved ~85% drug loading efficiency; demonstrated pH-dependent sustained release. | rsc.org |
| Eugenol-embedded calcium citrate (Eu-CaCit NPs) | Eugenol | Nanoparticles penetrated the dermis layer of intact human skin after 12 hours. | nih.gov |
| Citrate-coated magnetic nanoparticles (MNps) | N/A (Toxicity study) | Found to have promising safety features for short-term use as a drug nanodelivery system. | nih.gov |
| Dehydropeptide Supramolecular Magnetogels | Doxorubicin | Citrate-stabilized nanoparticles aggregated upon gelation, which decreased heating efficiency but provided a strong trigger for drug release with an alternating magnetic field (AMF). | mdpi.com |
Biotechnological Applications and Bioproduction Enhancement
This compound is a valuable component in various biotechnological processes, primarily serving as a buffering agent to maintain stable pH conditions in cell cultures and enzymatic reactions. lohtragon.com This function is critical for ensuring the optimal performance, integrity, and reproducibility of biochemical processes. lohtragon.com
Beyond its buffering capacity, citrate metabolism itself is a target for enhancement in bioproduction. In the field of metabolic engineering, researchers are manipulating pathways to increase the production of valuable biochemicals derived from acetyl-CoA. nih.gov Since citrate synthase is a major consumer of acetyl-CoA, engineering this enzyme can redirect metabolic flux towards the synthesis of desired products. nih.gov For example, creating citrate synthase variants with reduced activity has been shown to increase the yield of acetate (B1210297) in E. coli. nih.gov
Furthermore, enhancing the cytoplasmic pool of acetyl-CoA by engineering the citrate export and cleavage pathway is another strategy. Overexpressing genes for ATP-citrate lyase, the enzyme that cleaves citrate into acetyl-CoA and oxaloacetate in the cytoplasm, has been shown to improve the production of itaconic acid in Aspergillus niger and pleuromutilin (B8085454) in fungi. researchgate.netcore.ac.uk The citrate molecule also plays a role in the metabolism of lactic acid bacteria (LAB), where its co-metabolism with sugars can increase growth rates and yield, providing a selective advantage in complex microbial ecosystems. scirp.org These studies highlight the growing interest in harnessing and engineering citrate metabolic pathways to boost the efficiency of bioproduction.
Environmental Remediation and Sustainable Applications
The chelating properties of citrate are central to its emerging role in environmental remediation, particularly for the removal of heavy metals from contaminated soil and water. supersmart.comnih.gov Citrate forms stable, water-soluble complexes with metal ions, which can increase their bioavailability and mobility, facilitating their removal. nih.govmdpi.com
In phytoremediation, the addition of citric acid or its salts to soil can enhance the uptake of heavy metals by plants. mdpi.com Studies have shown that citric acid increases the accumulation of metals like nickel (Ni), lead (Pb), and cadmium (Cd) in plants by decreasing the pH of the medium and forming metal-citrate complexes that are more easily absorbed. mdpi.com The effectiveness of this chelate-assisted phytoremediation depends on the specific metal, its concentration, and the dose of the chelating agent. mdpi.com
Citrate-based methods are also being used to decontaminate food products and industrial materials. Research has demonstrated that washing rice with citrate solutions can significantly reduce the concentration of lead and cadmium. nih.gov Similarly, trisodium citrate has been effectively used as a chelating agent to remove heavy metals such as arsenic, lead, cadmium, and nickel from contaminated green mussels. scirp.org The development of functionalized polymers bearing sulfonic acid groups, which show high selectivity for cesium and strontium even in the presence of high concentrations of other ions, points toward advanced applications for environmental remediation of radioactive waste, an area where citrate's chelating properties could also be beneficial. acs.org
Table 2: Efficacy of Citrate in Heavy Metal Remediation
| Application | Contaminant(s) | Chelating Agent Used | Key Result | Reference(s) |
| Decontamination of Rice | Lead (Pb), Cadmium (Cd) | Potassium Citrate | Soaking and cooking with citrate reduced Pb by 99.0% and Cd by 92.8%. | nih.gov |
| Decontamination of Mussels (Perna viridis) | Arsenic (As), Lead (Pb), Cadmium (Cd), Nickel (Ni) | Trisodium Citrate | 5-hour treatment with 500 mg/L trisodium citrate removed over 74% of Pb and Cd. | |
| Catalyzed Decontamination of Mussels (Perna viridis) | Mercury (Hg), Lead (Pb), Cadmium (Cd) | Catalyzed Trisodium Citrate | Catalytic treatment reduced Hg by 96.8%, Pb by 82.9%, and Cd by 75.0%. | scirp.org |
| Phytoremediation in Duckweed (Lemna minor) | Nickel (Ni) | Citric Acid | Addition of 50 ppm citric acid more than doubled the accumulation of Ni in the plant. | mdpi.com |
Deeper Understanding of Citrate's Role in Cellular Metabolism and Signaling
Citrate is a fundamental molecule in cellular metabolism, acting as a critical energy sensor and a key regulator of multiple biochemical pathways. mdpi.com While its role in the tricarboxylic acid (TCA) cycle is well-established, ongoing research continues to unveil its more complex functions in cellular signaling and metabolic reprogramming. nih.govnih.gov
Produced in the mitochondria, citrate can be transported to the cytosol, where it serves as a primary source of acetyl-CoA for processes like fatty acid synthesis and protein acetylation. mdpi.comfrontiersin.org Cytosolic citrate also acts as an allosteric regulator, inhibiting key glycolytic enzymes such as phosphofructokinase-1 (PFK1) and pyruvate (B1213749) kinase, thereby linking the TCA cycle directly to glycolysis. mdpi.comnih.gov This feedback mechanism is crucial for maintaining metabolic homeostasis. mdpi.com
Recent studies have highlighted citrate's involvement in a wide range of pathological and physiological processes, including inflammation, cancer, and neurological disorders. nih.govresearchgate.net In cancer cells, the metabolism of citrate is often reprogrammed. nih.govresearchgate.net The rapid turnover of citrate to produce acetyl-CoA and oxaloacetate fuels the high biosynthetic demands of proliferating cells and helps sustain the Warburg effect. nih.govresearchgate.net Furthermore, citrate levels and the activity of its transporters and enzymes, such as the sodium-dependent citrate transporter (NaCT) and ATP-citrate lyase (ACLY), are now being recognized as potential therapeutic targets for metabolic diseases like non-alcoholic fatty liver disease and certain cancers. mdpi.com A deeper understanding of how cells sense and utilize citrate under different conditions, and how its compartmentalization is regulated, remains a significant area of future research. mdpi.comresearchgate.net
Q & A
Q. What are the key physicochemical properties of monosodium citrate relevant to experimental design in pharmaceutical studies?
this compound (C₆H₇NaO₇) is a white, odorless, fine or crystalline granular powder with a slightly acidic taste. Its low hygroscopicity compared to citric acid makes it preferable in dry formulations (e.g., tablets, instant preparations) to prevent caking . Key properties include:
Q. How should this compound solutions be prepared and standardized for biochemical assays?
For reproducible results:
- Dissolution : Dissolve this compound in freshly prepared 1 mM sodium hydroxide to achieve ~20 mg/mL citrate concentration. For liquid samples, dilute with water and adjust with NaOH .
- Standardization : Validate purity via titration (e.g., using 0.1 M HCl) or spectrophotometry (absorbance at 210 nm) .
- Buffer preparation : Combine with disodium citrate (9:1 molar ratio) to stabilize pH in enzyme activity assays (e.g., citrate synthase) .
Q. What are the validated applications of this compound in food science research?
this compound is used to:
- Reduce acrylamide : Inhibit Maillard reactions in baked goods by chelating asparagine precursors, achieving up to 50% reduction in acrylamide levels .
- Modify texture : Enhance emulsification in dairy products (e.g., cheese) by binding calcium ions, improving meltability .
- Preserve color : Stabilize anthocyanins in acidic beverages (e.g., fruit juices) .
Advanced Research Questions
Q. How does the hygroscopicity of this compound influence experimental reproducibility in dry formulation studies?
While less hygroscopic than citric acid, this compound’s moisture absorption can still vary under high humidity (>60% RH), leading to:
- Caking : Mitigate by storing samples in desiccators with silica gel .
- Dosage variability : Pre-weigh samples in controlled environments (25°C, 40% RH) and use gravimetric analysis to monitor moisture uptake .
- Comparative studies : Contrast with trisodium citrate (more hygroscopic) to assess formulation robustness .
Q. What methodological considerations are critical when quantifying this compound in complex biological matrices?
Key challenges include matrix interference (e.g., proteins, lipids) and low analyte concentration. Strategies:
- Sample pretreatment : Deproteinize using acetonitrile (1:2 v/v) or ultrafiltration (10 kDa cutoff) .
- Chromatographic separation : Use HPLC with a C18 column and mobile phase (0.1% phosphoric acid:methanol, 95:5) at 210 nm .
- Validation : Spike recovery tests (85–115%) and linearity checks (R² >0.99) across expected concentrations .
Q. How can researchers address data variability in citrate synthase activity assays when using this compound as a buffer?
Variability arises from reagent instability or operator technique. Solutions:
- Reagent preparation : Prepare fresh DTNB (Ellman’s reagent) daily and pre-incubate acetyl-CoA at 37°C for 10 minutes .
- Standard curve : Include a 6-point calibration (0–100 µM citrate) and dilute samples exceeding the upper limit .
- Inter-lot variation : Validate kits using internal controls and report inter-assay CVs (<15%) .
Q. What experimental frameworks (e.g., PICOT) are suitable for designing studies on this compound’s synergistic effects with other additives?
Apply the PICOT framework:
- Population (P) : Food matrices (e.g., potato chips).
- Intervention (I) : this compound (0.5% w/w) combined with calcium chloride (0.2% w/w).
- Comparison (C) : this compound alone vs. additive-free control.
- Outcome (O) : Acrylamide reduction (%) measured via LC-MS/MS.
- Time (T) : Post-processing at 0, 7, 14 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
